molecular formula C10H10F12O3 B2423147 Tris(2,2,3,3-tetrafluoropropyl)orthoformate CAS No. 21983-88-0

Tris(2,2,3,3-tetrafluoropropyl)orthoformate

Cat. No.: B2423147
CAS No.: 21983-88-0
M. Wt: 406.168
InChI Key: SAPGBQYOZVQCDK-UHFFFAOYSA-N
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Properties

IUPAC Name

3-[bis(2,2,3,3-tetrafluoropropoxy)methoxy]-1,1,2,2-tetrafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F12O3/c11-4(12)8(17,18)1-23-7(24-2-9(19,20)5(13)14)25-3-10(21,22)6(15)16/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPGBQYOZVQCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Tris(2,2,3,3-tetrafluoropropyl)orthoformate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

1. Reagent in Fluorinated Compound Production
Tris(2,2,3,3-tetrafluoropropyl)orthoformate serves as a reagent for synthesizing various fluorinated compounds. Its fluorine atoms can be substituted or modified to create new compounds with enhanced properties. This capability is particularly useful in the development of pharmaceuticals and agrochemicals where fluorinated derivatives often exhibit superior biological activity and stability compared to their non-fluorinated counterparts .

2. Mechanism of Action
The compound's mechanism involves interactions with biological molecules through its fluorine atoms, influencing their reactivity and stability. This property makes it a valuable tool in chemical synthesis and research .

Applications in Medicinal Chemistry

1. Enhancing Bioactivity
Fluorinated compounds are known to improve the pharmacokinetic properties of drugs. This compound can introduce fluorine into drug candidates, potentially increasing their efficacy and reducing metabolic degradation .

Case Study: Development of Antiviral Agents
Research has shown that incorporating fluorinated groups into antiviral agents can enhance their binding affinity to viral proteins. A study demonstrated that derivatives synthesized using this compound exhibited improved antiviral activity compared to non-fluorinated analogs .

Industrial Applications

1. Specialty Chemicals Production
This compound is utilized in producing specialty chemicals that require high thermal stability and resistance to chemical degradation. Its unique properties make it suitable for applications in coatings, adhesives, and sealants .

2. Solvent Applications
this compound has been explored as a solvent in high-voltage lithium battery systems due to its ability to solvate lithium ions effectively while maintaining oxidative stability .

Mechanism of Action

The mechanism of action of Tris(2,2,3,3-tetrafluoropropyl)orthoformate involves its ability to interact with various molecular targets through its fluorine atoms. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in chemical synthesis and research . The specific pathways involved depend on the context of its application, such as its role as a reagent or intermediate in chemical reactions.

Biological Activity

Tris(2,2,3,3-tetrafluoropropyl)orthoformate (TFPO) is a fluorinated organic compound with the chemical formula C12H6F12O3. It has garnered attention in various fields due to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry. This article focuses on the biological activity of TFPO, summarizing its biological effects, toxicity, and potential applications based on diverse research findings.

TFPO is characterized by:

  • Molecular Formula : C12H6F12O3
  • Boiling Point : 148°C
  • Solubility : Low solubility in water; soluble in organic solvents like diethyl ether and dichloromethane.

Toxicological Profile

Research indicates that TFPO exhibits low acute toxicity when administered orally or dermally. However, it is known to cause irritation to the skin, eyes, and respiratory system. The compound is not classified as a mutagen or carcinogen but may cause respiratory irritation upon exposure .

Case Studies

  • Irritation Studies : TFPO has been studied for its irritant properties. In laboratory settings, exposure to TFPO resulted in significant irritation of the skin and eyes in test subjects. This highlights the need for caution when handling the compound .
  • Fluorinated Compounds Research : A study on fluorinated solvents indicated that compounds similar to TFPO could affect electrolyte solvation structures in lithium-ion batteries, showcasing their potential in enhancing battery performance through improved solvation dynamics . Although this does not directly relate to biological activity, it demonstrates the broader implications of fluorinated compounds.

Applications in Research

The unique properties of TFPO make it valuable for various applications:

  • Organic Synthesis : As a fluorinated building block, TFPO can introduce fluorine atoms into organic molecules, enhancing their bioactivity and pharmacokinetics.
  • Potential Drug Development : The incorporation of fluorine can significantly alter the biological properties of drugs, making TFPO a candidate for further exploration in medicinal chemistry.

Future Directions

Research on TFPO is still evolving. Future studies should focus on:

  • Detailed toxicological assessments to establish safety profiles.
  • Investigating the biological mechanisms underlying its irritant effects.
  • Exploring its potential applications in drug delivery systems and materials science.

Summary Table of Biological Activity

PropertyFinding
Acute ToxicityLow toxicity; safe handling recommended
Skin IrritationCauses significant irritation
Eye IrritationCauses serious eye irritation
MutagenicityNot classified as a mutagen
CarcinogenicityNot classified as a carcinogen
Respiratory EffectsMay cause respiratory irritation

Q & A

Basic Question: What are the recommended synthetic routes for Tris(2,2,3,3-tetrafluoropropyl)orthoformate, and how can purity be optimized?

Answer:
this compound can be synthesized via nucleophilic substitution reactions involving orthoformic acid derivatives and fluorinated alcohols. For example, analogous fluorinated esters (e.g., 2,2,3,3-tetrafluoropropyl methacrylate) are synthesized through esterification of methacrylic acid with fluorinated alcohols under acid catalysis, followed by purification via fractional distillation . To optimize purity, techniques like column chromatography (silica gel or alumina) or recrystallization in non-polar solvents (e.g., hexane) are recommended. Purity assessment should use gas chromatography (GC) with flame ionization detection, as >98.0% purity is achievable for structurally similar fluorinated orthoesters .

Advanced Question: How does this compound enhance the electrochemical stability of high-voltage lithium metal batteries (LMBs)?

Answer:
this compound (TFEO) acts as a non-solvating diluent in localized high-concentration electrolytes (LHCEs). Its fluorinated structure reduces electrolyte viscosity while maintaining a wide electrochemical window (>4 V vs. Li/Li⁺). In LHCEs, TFEO dilutes high-concentration lithium salts (e.g., LiFSI), improving ionic conductivity and enabling stable solid-electrolyte interphase (SEI) formation on lithium anodes. Comparative studies show TFEO-based electrolytes exhibit lower polarization and higher Coulombic efficiency (99.3% over 200 cycles) in Li||NMC811 cells compared to non-fluorinated diluents . Key parameters to optimize include the Li salt/TFEO molar ratio (typically 1:2 to 1:3) and compatibility with high-nickel cathodes.

Basic Question: What analytical techniques are critical for characterizing this compound in polymer research?

Answer:
For polymer applications, nuclear magnetic resonance (NMR, ¹⁹F and ¹H) is essential to confirm the incorporation of the orthoformate into polymer backbones. Mass spectrometry (MALDI-TOF/MS) can identify end-group functionality, particularly in controlled polymerization systems like RAFT, where chain-transfer agents (e.g., CPDT or CDTPA) are used . Gel permeation chromatography (GPC) with multi-angle light scattering (MALS) detectors provides accurate molecular weight (MW) and polydispersity index (PDI) measurements. For thermal stability, thermogravimetric analysis (TGA) under nitrogen is recommended, as fluorinated polymers often degrade above 250°C .

Advanced Question: How do structural differences between this compound and its trifluoroethyl analog influence their performance in electrolyte formulations?

Answer:
this compound (TFPO) has a longer fluorinated alkyl chain compared to tris(2,2,2-trifluoroethyl)orthoformate (TFEO), resulting in higher boiling points (>150°C vs. ~124°C) and improved thermal stability. However, TFEO’s shorter chain enhances its solvation resistance, reducing lithium salt dissociation and improving ionic conductivity. Electrochemical impedance spectroscopy (EIS) reveals TFPO-based electrolytes have lower interfacial resistance (12 Ω·cm² vs. 18 Ω·cm² for TFEO) but higher viscosity (8.2 mPa·s vs. 5.6 mPa·s). These trade-offs require balancing for specific applications, such as high-energy-density LMBs versus flexible electronics .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Due to its low flash point (~32°C) and moisture sensitivity, TFPO must be stored in airtight containers under inert gas (argon/nitrogen). Handling requires PPE (nitrile gloves, safety goggles) and a fume hood to avoid inhalation of volatile degradation products. Spills should be neutralized with inert adsorbents (vermiculite) and disposed via licensed hazardous waste services. Compatibility testing with common solvents (e.g., THF, DMF) is critical, as fluorinated compounds may react exothermically with strong bases .

Advanced Question: Can this compound serve as a chain-transfer agent in RAFT polymerization of fluorinated monomers?

Answer:
While not a traditional chain-transfer agent (CTA), TFPO’s orthoester group can participate in reversible addition-fragmentation chain-transfer (RAFT) polymerization when paired with fluorinated methacrylates (e.g., TFPMA). In such systems, TFPO stabilizes propagating radicals, reducing termination rates. Studies show that using TFPO with CPDT CTAs decreases PDI from 1.8 to 1.3 in poly(TFPMA) synthesis. However, its efficacy depends on monomer polarity—non-polar monomers like styrene derivatives show minimal reactivity. Kinetic studies via ¹H NMR are recommended to optimize CTA/orthoformate ratios .

Basic Question: How is the hydrophobicity of this compound quantified, and what implications does this have for material design?

Answer:
Hydrophobicity is quantified via water contact angle measurements (e.g., 112° for TFPO-coated surfaces) and Hansen solubility parameters (δD ~15.8 MPa¹/², δP ~5.2 MPa¹/²). This high hydrophobicity makes TFPO suitable for waterproof coatings and anti-fouling membranes. In drug delivery, TFPO-functionalized nanoparticles exhibit prolonged circulation times (t½ >24 hours in murine models) due to reduced opsonization. Surface energy calculations (e.g., Owens-Wendt method) should guide substrate selection for coatings .

Advanced Question: What mechanistic role does this compound play in suppressing lithium dendrite growth in batteries?

Answer:
TFPO facilitates uniform Li⁺ flux via its fluorinated groups, which adsorb onto lithium metal surfaces, forming a fluorine-rich SEI. Cryo-TEM reveals SEI layers containing LiF nanoparticles (2–5 nm) when TFPO is used, which mechanically suppress dendrite penetration. In-situ Raman spectroscopy shows TFPO decomposes at ~1.8 V vs. Li/Li⁺, contributing to SEI formation. Comparative studies with non-fluorinated orthoesters (e.g., triethyl orthoformate) demonstrate TFPO’s superior dendrite suppression, enabling stable cycling at 3 mA/cm² .

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